1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole
Description
1-[(1-Phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole is a triazole derivative featuring a phenylmethanesulfonylazetidine group linked via a methyl bridge to the 1,2,4-triazole core.
Properties
IUPAC Name |
1-[(1-benzylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,9-12-4-2-1-3-5-12)17-7-13(8-17)6-16-11-14-10-15-16/h1-5,10-11,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXHZOLKDKLMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine intermediate is then further functionalized to introduce the benzylsulfonyl group and the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Electrophilic Substitution on the Triazole Core
The 1,2,4-triazole ring undergoes electrophilic substitution at nitrogen atoms due to high electron density . Notable reactions include:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form quaternary salts.
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Acylation : Acetic anhydride in pyridine acetylates the N1 position selectively .
Example :
Nucleophilic Reactions and Stability
The triazole’s π-deficient C3 and C5 positions are susceptible to nucleophilic attack:
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Hydrolysis : Under acidic conditions (HCl, reflux), the triazole ring remains stable, but the sulfonamide bond may cleave.
-
Metal coordination : The N2 nitrogen coordinates with Cu(II) or Ag(I), forming complexes useful in catalysis .
Stability Data :
Ring-Opening and Azetidine Reactivity
The azetidine ring’s strain drives unique reactivity:
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Acid-mediated ring-opening : Concentrated HCl at 80°C cleaves the azetidine to form a linear amine sulfonate.
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Nucleophilic attack : Thiols or amines open the ring via SN2 mechanisms, generating thioether or secondary amine derivatives .
Example :
Scientific Research Applications
Molecular Formula
- Chemical Formula : C13H16N4O2S
- Molecular Weight : 284.36 g/mol
Chemistry
Building Block for Complex Molecules
This compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure for desired properties.
Table 1: Common Reactions Involving 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of functional groups | Potassium permanganate |
| Reduction | Alteration of oxidation state | Lithium aluminum hydride |
| Substitution | Replacement of functional groups | Various nucleophiles/electrophiles |
Biology
Biological Studies
The compound is utilized in biological research as a tool for studying enzyme inhibition and protein-protein interactions. Its unique structure allows it to bind selectively to biological targets.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, researchers found that derivatives of this compound demonstrated significant inhibition rates, suggesting potential therapeutic applications in diseases where enzyme overactivity is a concern.
Medicine
Therapeutic Potential
The compound has shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. Its mechanism of action often involves the modulation of biological pathways through interaction with specific molecular targets.
Table 2: Therapeutic Applications
| Application Type | Description | Evidence from Studies |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | In vitro studies demonstrating inhibition |
| Antiviral | Potential activity against viral infections | Preliminary results indicating effectiveness |
| Anticancer | Cytotoxic effects on cancer cell lines | IC50 values ranging from 0.8 μM to >100 μM |
Industry
Material Development
In industrial applications, this compound is explored for developing new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Analysis
The structural diversity of triazole derivatives arises from modifications at the N1-position. Key substituents in analogous compounds include:
Physicochemical Implications
Comparison with Analogous Syntheses
Antifungal Activity
- Target Compound: Unknown activity, but sulfonylazetidine may enhance sterol-binding in fungal CYP51 enzymes (analogous to fluconazole) .
- : Piperazine-linked triazoles exhibit MIC80 values ≤0.125 μg/mL against Candida albicans, outperforming fluconazole by 4-fold .
- D17 () : Broad-spectrum fungicidal activity due to dioxolane-enhanced membrane penetration .
Antimycobacterial Activity
Anticancer Potential
- Compounds 13l, 16b () : Anti-mitotic activity in breast cancer via tubulin inhibition. Bulky aromatic substituents improve efficacy .
Key Research Findings and Trends
Substituent Bulk and Activity : Bulky groups (e.g., diphenylimidazole, dioxolane) enhance target binding but may reduce solubility. The target compound’s sulfonylazetidine balances these factors .
Electron-Withdrawing Groups : Nitro groups () improve oxidative stability but may increase toxicity .
Heterocyclic Moieties : Dioxolane and piperazine rings () optimize pharmacokinetics by modulating lipophilicity and hydrogen-bonding .
Biological Activity
1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole is a synthetic compound that has attracted significant attention in pharmacological research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a triazole ring , an azetidine ring , and a benzylsulfonyl group , which collectively contribute to its distinctive chemical properties. The triazole moiety is particularly noteworthy for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
The biological activity of 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole can be attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor functions, impacting pathways such as:
- Signal transduction
- Metabolic processes
- Gene expression regulation
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole possess:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against various fungal strains.
A comparative analysis of the minimum inhibitory concentrations (MIC) reveals that certain derivatives show enhanced potency compared to standard antibiotics.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.0156 | Antifungal (C. albicans) |
| Compound B | 0.5 | Antibacterial (S. aureus) |
| 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole | TBD | TBD |
Anti-inflammatory Effects
Studies have evaluated the anti-inflammatory potential of this compound through its effects on cytokine release in human peripheral blood mononuclear cells (PBMCs). The results indicate that it can modulate the release of key inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory conditions.
Case Studies
In one notable study involving the evaluation of various 1,2,4-triazole derivatives (including the target compound), researchers found that:
- Compounds exhibited low toxicity at concentrations up to 100 µg/mL.
- Anti-inflammatory activity was most pronounced in specific derivatives, indicating their potential for therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
The unique structure of 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole sets it apart from other triazole derivatives. For example:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Similar Compound A | Contains double bond in side chain | Higher anti-inflammatory activity |
| Similar Compound B | Lacks benzylsulfonyl group | Lower antimicrobial efficacy |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and sulfonylating agents. For example:
Step 1 : React 3-(chloromethyl)azetidine with phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form 1-phenylmethanesulfonylazetidin-3-ylmethyl chloride.
Step 2 : Substitute the chloride with 1H-1,2,4-triazole under similar basic conditions.
- Optimization : Solvent choice (DMF vs. DMSO), temperature (50–80°C), and stoichiometric ratios (1:1.2 for triazole) impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H NMR should show peaks for the azetidine methylene (δ 3.5–4.0 ppm), triazole protons (δ 7.8–8.2 ppm), and aromatic sulfonyl group (δ 7.3–7.6 ppm). ¹³C NMR confirms sulfonyl (C-SO₂ at ~55 ppm) and triazole carbons.
- Mass Spectrometry : ESI-MS should display a molecular ion peak matching the exact mass (e.g., calculated for C₁₃H₁₆N₄O₂S: 308.09 g/mol).
- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>95%) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for analyzing the electronic properties and binding interactions of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. This predicts reactivity and sites for electrophilic/nucleophilic attack .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The triazole ring may form hydrogen bonds with catalytic residues, while the sulfonyl group stabilizes binding via hydrophobic interactions .
Q. How does the compound behave in coordination chemistry, and what metal complexes can be synthesized for catalytic or materials science applications?
- Methodological Answer :
- Metal Coordination : The triazole nitrogen and sulfonyl oxygen act as donor sites. React with AgNO₃ or CuCl₂ in methanol/water to form complexes. For example, Ag(I) complexes show distorted octahedral geometry via SCXRD (single-crystal X-ray diffraction) .
- Characterization : Analyze via FT-IR (shift in N–Ag stretching ~450 cm⁻¹) and cyclic voltammetry (redox peaks for metal centers). Such complexes may exhibit antimicrobial or luminescent properties .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) for this compound?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial testing) using reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin).
- Data Analysis : Consider substituent effects; the sulfonyl group’s electron-withdrawing nature may reduce membrane permeability. Use SAR (structure-activity relationship) studies to modify the azetidine or triazole moieties .
Crystallography and Structural Analysis
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed using software like SHELX or Olex2?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. Address disorder in the sulfonyl group via PART instructions in SHELXL .
- Refinement : Apply TWIN and BASF commands for twinned crystals. Hydrogen bonding networks (O–H⋯N) stabilize the lattice; validate using Mercury’s hydrogen-bond tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
